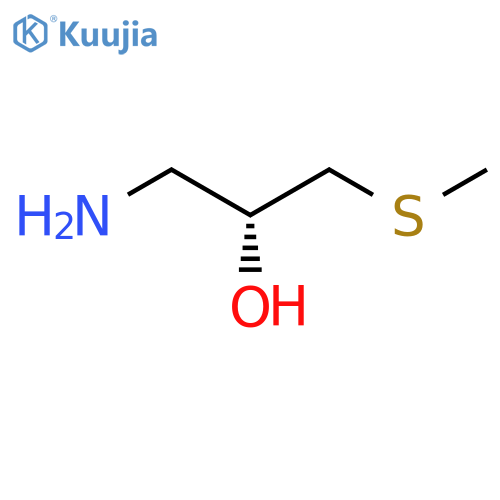Cas no 1690069-53-4 ((2R)-1-amino-3-(methylsulfanyl)propan-2-ol)

1690069-53-4 structure
商品名:(2R)-1-amino-3-(methylsulfanyl)propan-2-ol
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-1-amino-3-(methylsulfanyl)propan-2-ol
- EN300-1867920
- 1690069-53-4
- SCHEMBL21917747
-
- インチ: 1S/C4H11NOS/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1
- InChIKey: KEIQKKPJCFAQSV-SCSAIBSYSA-N
- ほほえんだ: S(C)C[C@@H](CN)O
計算された属性
- せいみつぶんしりょう: 121.05613515g/mol
- どういたいしつりょう: 121.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 42.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 71.6Ų
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867920-1.0g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 1g |
$1599.0 | 2023-06-02 | ||
| Enamine | EN300-1867920-0.5g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 0.5g |
$1536.0 | 2023-09-18 | ||
| Enamine | EN300-1867920-10.0g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 10g |
$6882.0 | 2023-06-02 | ||
| Enamine | EN300-1867920-0.25g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 0.25g |
$1472.0 | 2023-09-18 | ||
| Enamine | EN300-1867920-5.0g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 5g |
$4641.0 | 2023-06-02 | ||
| Enamine | EN300-1867920-10g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 10g |
$6882.0 | 2023-09-18 | ||
| Enamine | EN300-1867920-0.1g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 0.1g |
$1408.0 | 2023-09-18 | ||
| Enamine | EN300-1867920-0.05g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 0.05g |
$1344.0 | 2023-09-18 | ||
| Enamine | EN300-1867920-1g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 1g |
$1599.0 | 2023-09-18 | ||
| Enamine | EN300-1867920-2.5g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 2.5g |
$3136.0 | 2023-09-18 |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol 関連文献
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
1690069-53-4 ((2R)-1-amino-3-(methylsulfanyl)propan-2-ol) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
